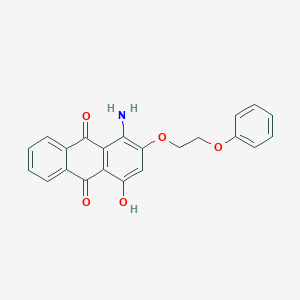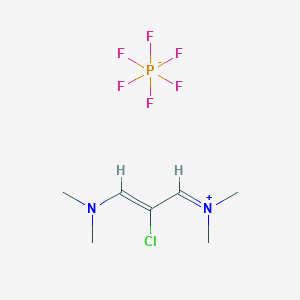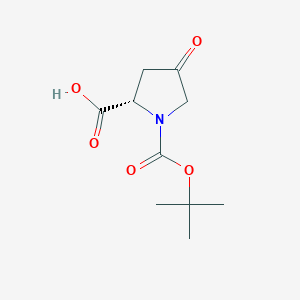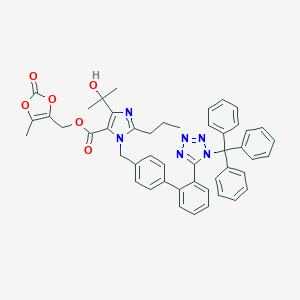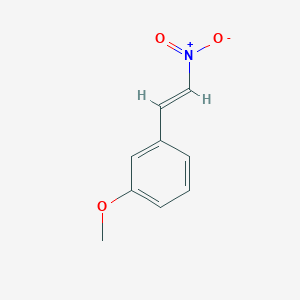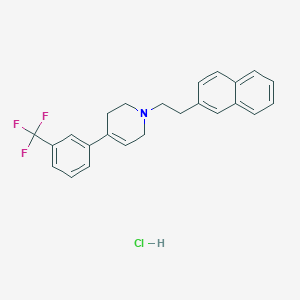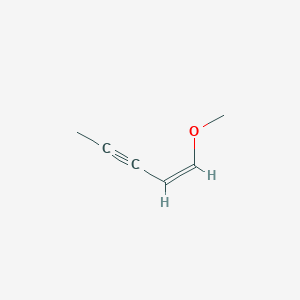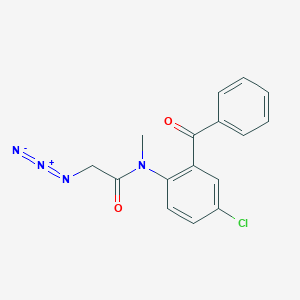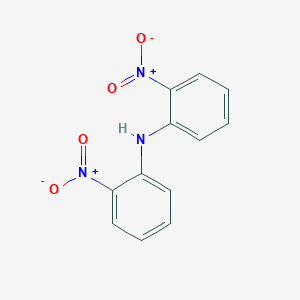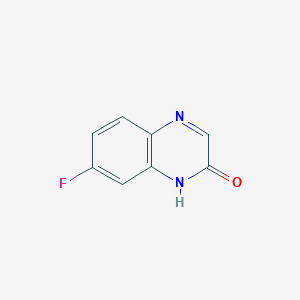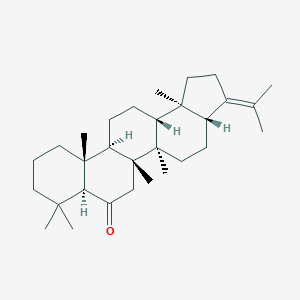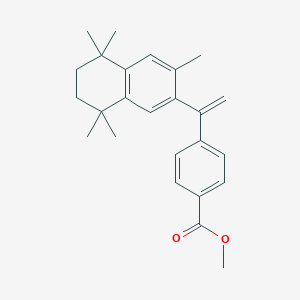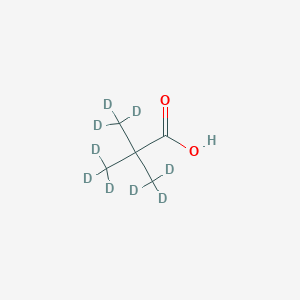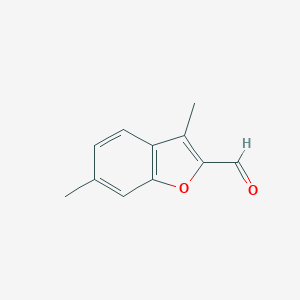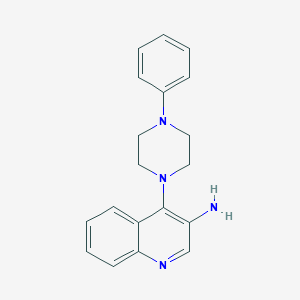
Piperazine, 1-(3-amino-4-quinolyl)-4-phenyl-
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Piperazine, 1-(3-amino-4-quinolyl)-4-phenyl- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains two nitrogen atoms in its ring structure. Piperazine has been used in a variety of research applications, including drug discovery, medicinal chemistry, and neuroscience.
作用机制
Piperazine exerts its effects by interacting with various biological targets, including enzymes, receptors, and ion channels. It has been shown to modulate the activity of several neurotransmitter systems, including the dopamine, serotonin, and GABA systems. Piperazine has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
生化和生理效应
Piperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to increased feelings of pleasure and euphoria. Piperazine has also been shown to increase the activity of GABA, which can lead to sedation and muscle relaxation.
实验室实验的优点和局限性
One of the main advantages of using piperazine in lab experiments is its ability to interact with multiple biological targets. This makes it a useful tool for studying complex biological systems. However, one of the limitations of using piperazine is its potential toxicity. High doses of piperazine can cause seizures, convulsions, and other adverse effects.
未来方向
There are several future directions for research involving piperazine. One area of interest is the development of new compounds that are based on the structure of piperazine. These compounds could be used to treat a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of new methods for synthesizing piperazine that are more efficient and cost-effective. Finally, there is a need for further research on the potential toxicity of piperazine and its effects on the environment.
合成方法
Piperazine can be synthesized through several methods, including the reaction of 1,4-dichlorobutane with ammonia, the reaction of ethylene diamine with chloroacetic acid, and the reaction of ethylene oxide with ammonia. However, the most commonly used method for synthesizing piperazine is the reaction of 1,2-ethylenediamine with acetaldehyde.
科研应用
Piperazine has been widely used in scientific research due to its ability to interact with various biological targets. It has been used in drug discovery efforts to identify new compounds that can be used to treat various diseases. Piperazine has also been used in medicinal chemistry to modify the properties of existing drugs, such as enhancing their bioavailability or reducing their toxicity.
性质
CAS 编号 |
16018-07-8 |
|---|---|
产品名称 |
Piperazine, 1-(3-amino-4-quinolyl)-4-phenyl- |
分子式 |
C19H20N4 |
分子量 |
304.4 g/mol |
IUPAC 名称 |
4-(4-phenylpiperazin-1-yl)quinolin-3-amine |
InChI |
InChI=1S/C19H20N4/c20-17-14-21-18-9-5-4-8-16(18)19(17)23-12-10-22(11-13-23)15-6-2-1-3-7-15/h1-9,14H,10-13,20H2 |
InChI 键 |
QBAKRCCLFFLYCX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)N |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)N |
其他 CAS 编号 |
16018-07-8 |
同义词 |
4-(4-Phenyl-1-piperazinyl)quinolin-3-amine |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



